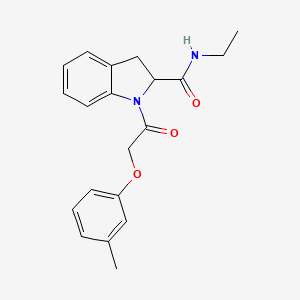
N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions . For example, N-Unsubstituted indoles could be accessed by use of the 2-ethoxycarbonylethyl or 2-phenylsulfonylethyl group as protection for the aniline nitrogen, which could be removed readily under mild basic conditions .科学的研究の応用
Drug Delivery Systems
Polysialic acids, as biodegradable and highly hydrophilic polymers, have been proposed as carriers for short-lived drugs and small peptides. Their ability to extend the half-life of proteins in the bloodstream by preventing rapid degradation or clearance makes them promising for improving the pharmacokinetics of various therapeutics. This approach could be relevant for compounds like N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide when considering their potential use in therapeutic delivery systems (Gregory Gregoriadis et al., 2000).
Medicinal Chemistry: Antiarrhythmic Agents
Research on heterocyclic analogues of benzamide antiarrhythmic agents reveals the synthesis and examination of compounds for antiarrhythmic activity. These studies, focusing on the modification of heterocyclic carboxylic acids or esters, contribute to understanding how structural variations can influence electrophysiological effects on cardiac tissues. This compound might share similar research interests in exploring its potential as a novel antiarrhythmic agent or in related medicinal chemistry applications (R. Hanna et al., 1989).
Chemical Synthesis and Optimization
The synthesis of potential new antiarrhythmic agents through N-ethylation and subsequent reactions with aryl amines highlights the chemical versatility and potential for generating a wide array of bioactive molecules. Such methodologies could be applicable to this compound, indicating its potential for derivatization and optimization for specific biological activities (T. Javed & G. Shattat, 2005).
Conformational Analysis and Drug Design
Studies on the conformational preferences of proline analogues, including those with fused benzene rings, provide insights into how structural modifications can influence molecular behavior and interaction with biological targets. This research area is pertinent for understanding the structural dynamics of compounds like this compound in drug design and development processes (J. G. Warren et al., 2010).
Triterpene-Based Carboxamides in Enzyme Inhibition
Research on triterpene-based carboxamides acting as inhibitors of butyrylcholinesterase highlights the application of carboxamide derivatives in developing enzyme inhibitors. This suggests the potential of this compound in similar biochemical roles, possibly contributing to the development of new therapeutic agents targeting specific enzymes (Anne Loesche et al., 2019).
作用機序
Target of Action
The compound, also known as N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide, is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have been studied for their potential in treating a wide range of diseases .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
将来の方向性
特性
IUPAC Name |
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPYTURGZDKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)
![N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2773525.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)